REACTION_CXSMILES
|
[CH:1]1([O:7][C:8]([NH:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][NH:17][C:18]([O:20][CH:21]2CCCC[CH2:22]2)=[O:19])=[O:9])CCCC[CH2:2]1>C(O)C>[CH2:21]([O:20][C:18]([NH:17][CH2:16][CH2:15][CH2:14][CH2:13][CH2:12][CH2:11][NH:10][C:8]([O:7][CH2:1][CH3:2])=[O:9])=[O:19])[CH3:22]
|
Name
|
|
Quantity
|
368 g
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)OC(=O)NCCCCCCNC(=O)OC1CCCCC1
|
Name
|
|
Quantity
|
1.5 L
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
230 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was separated from the excess ethanol and resultant cyclohexanol in a water jet vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)NCCCCCCNC(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | ||
YIELD: PERCENTYIELD | 92% | |
YIELD: CALCULATEDPERCENTYIELD | 92.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |